
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a methoxyphenyl group and multiple methyl groups attached to the isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process may involve the use of boron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .
化学反应分析
Types of Reactions
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
作用机制
The mechanism of action of 3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist of receptors that regulate physiological processes .
相似化合物的比较
Similar Compounds
3-methoxyphencyclidine: An NMDA receptor antagonist with similar structural features but different pharmacological effects.
3-methoxyphenylboronic acid: Used in organic synthesis with a different functional group and applications.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with similar aromatic structures but different biological activities.
Uniqueness
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine is unique due to its specific structural configuration and the presence of multiple methyl groups, which may contribute to its distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
属性
分子式 |
C20H23N3O |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-1-N,1-N,7-N,7-N-tetramethylisoquinoline-1,7-diamine |
InChI |
InChI=1S/C20H23N3O/c1-22(2)16-10-9-14-12-19(15-7-6-8-17(11-15)24-5)21-20(23(3)4)18(14)13-16/h6-13H,1-5H3 |
InChI 键 |
YRXWLAKJMWGMAV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)
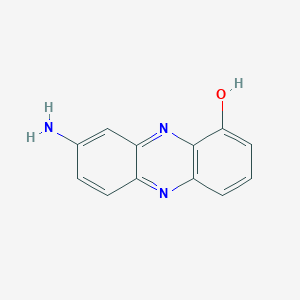



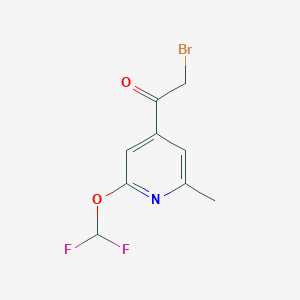
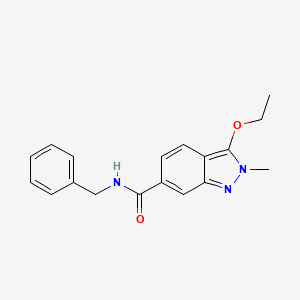

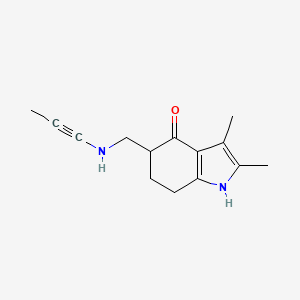

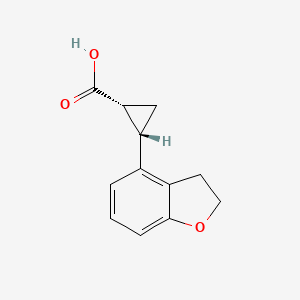
![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)

